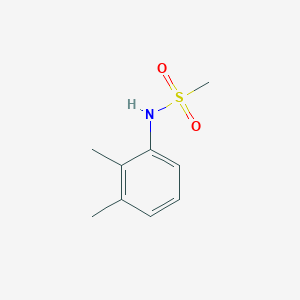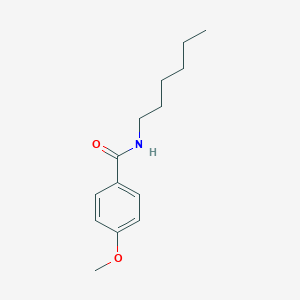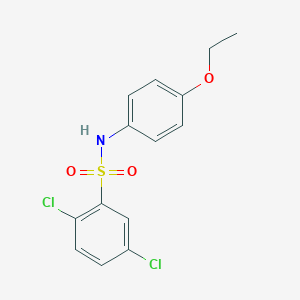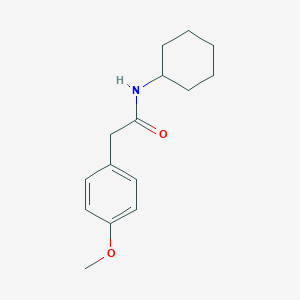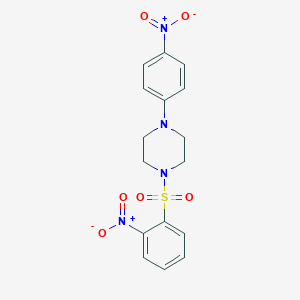
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is a synthetic organic compound that features both nitro and sulfonyl functional groups attached to a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One possible route could be:
Sulfonylation: The attachment of a sulfonyl group to the benzene ring, often using sulfonyl chlorides in the presence of a base.
Piperazine Coupling: The final step involves coupling the nitro-benzenesulfonyl and nitro-phenyl groups to the piperazine ring, possibly using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: Although less common, the compound could potentially undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of 1-(2-Amino-benzenesulfonyl)-4-(4-amino-phenyl)-piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Oxidation: Potential formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes, disrupting their function. The nitro groups could be involved in redox reactions, generating reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitro-benzenesulfonyl)-4-phenyl-piperazine: Lacks the second nitro group, which may affect its reactivity and biological activity.
1-(4-Nitro-phenyl)-piperazine: Lacks both the sulfonyl group and the second nitro group, potentially resulting in different chemical and biological properties.
1-(2-Sulfonyl-benzenesulfonyl)-4-(4-nitro-phenyl)-piperazine: Contains an additional sulfonyl group, which may enhance its solubility and reactivity.
Uniqueness
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the presence of both nitro and sulfonyl groups, which can impart distinct chemical reactivity and potential biological activities. The combination of these functional groups on a piperazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16N4O6S |
|---|---|
Molecular Weight |
392.4g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H16N4O6S/c21-19(22)14-7-5-13(6-8-14)17-9-11-18(12-10-17)27(25,26)16-4-2-1-3-15(16)20(23)24/h1-8H,9-12H2 |
InChI Key |
GQKLREDYVPAOQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


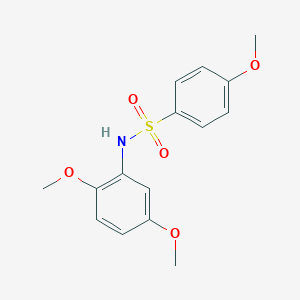
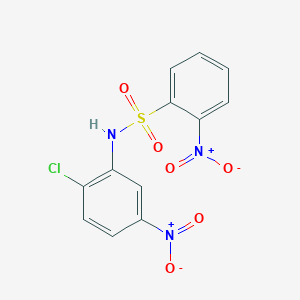


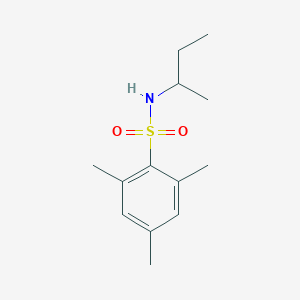
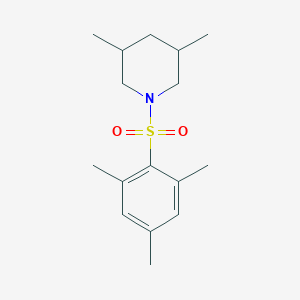

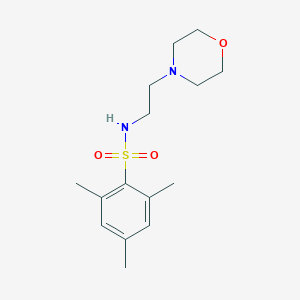
![Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B404900.png)
